molecular formula C23H23NO4S B4627987 METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4627987
M. Wt: 409.5 g/mol
InChI Key: MHHLNODKYGXFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and several functional groups that contribute to its reactivity and properties.

Preparation Methods

The synthesis of METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Functional Groups: The ethoxybenzamido and methylphenyl groups are introduced through substitution reactions, often using reagents like ethyl chloroformate and aniline derivatives.

    Esterification: The carboxylate group is formed through esterification reactions, typically using methanol and acid catalysts.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.

Scientific Research Applications

METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The thiophene ring and amido groups play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    METHYL 2-(3-AMINOBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: Similar structure but with an amino group instead of an ethoxy group.

    METHYL 2-(3-METHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: Contains a methoxy group instead of an ethoxy group.

    METHYL 2-(3-CHLOROBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: Features a chloro group instead of an ethoxy group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-5-28-18-8-6-7-17(13-18)21(25)24-22-20(23(26)27-4)19(15(3)29-22)16-11-9-14(2)10-12-16/h6-13H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHLNODKYGXFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-(3-ETHOXYBENZAMIDO)-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

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